3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine
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Overview
Description
3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and an amine group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including acetylation, reduction, and amination, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in diethyl ether.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Tris(5-bromo-2-methoxyphenyl)antimony oxide.
Reduction: Corresponding amine derivatives.
Substitution: Iodinated derivatives.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific structural features, including the presence of a butane chain and an amine group. These features differentiate it from other similar compounds and contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18BrNO |
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Molecular Weight |
272.18 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-12(2,6-7-14)10-8-9(13)4-5-11(10)15-3/h4-5,8H,6-7,14H2,1-3H3 |
InChI Key |
LBBDCFOLDLZHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
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